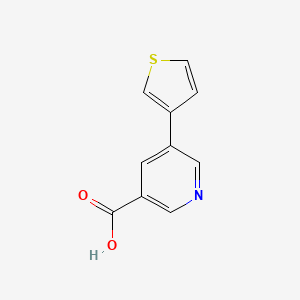5-(Thiophen-3-YL)nicotinic acid
CAS No.: 893723-32-5
Cat. No.: VC3842769
Molecular Formula: C10H7NO2S
Molecular Weight: 205.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 893723-32-5 |
|---|---|
| Molecular Formula | C10H7NO2S |
| Molecular Weight | 205.23 g/mol |
| IUPAC Name | 5-thiophen-3-ylpyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H7NO2S/c12-10(13)9-3-8(4-11-5-9)7-1-2-14-6-7/h1-6H,(H,12,13) |
| Standard InChI Key | QZPQTJJXLAOEQZ-UHFFFAOYSA-N |
| SMILES | C1=CSC=C1C2=CC(=CN=C2)C(=O)O |
| Canonical SMILES | C1=CSC=C1C2=CC(=CN=C2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
5-(Thiophen-3-yl)nicotinic acid belongs to the class of nicotinic acid derivatives, where a thiophene ring is substituted at the 3-position of the pyridine nucleus. Its IUPAC name is 5-(thiophen-3-yl)pyridine-3-carboxylic acid, with the molecular formula C₁₀H₇NO₂S and a molecular weight of 221.23 g/mol . The compound’s structure is validated by spectroscopic methods, including NMR, NMR, and high-resolution mass spectrometry (HRMS) .
Key Structural Features:
-
Pyridine Core: The nicotinic acid moiety provides a carboxylic acid group at position 3, enhancing hydrogen-bonding capabilities.
-
Thiophene Substituent: The sulfur-containing thiophene ring at position 5 introduces hydrophobic and π-π stacking interactions, critical for binding to biological targets .
Table 1: Physicochemical Properties of 5-(Thiophen-3-yl)nicotinic Acid
Synthesis and Characterization
Synthetic Routes
The synthesis of 5-(Thiophen-3-yl)nicotinic acid typically involves coupling reactions between nicotinic acid derivatives and thiophene-containing precursors. A common method, adapted from similar compounds, involves:
-
Acyl Chloride Formation: Nicotinic acid is treated with oxalyl chloride to form the corresponding acyl chloride .
-
Acylation: The acyl chloride reacts with thiophen-3-amine under basic conditions to yield the target compound .
Example Reaction Scheme:
Characterization Techniques
-
NMR: Peaks corresponding to thiophene protons (δ 7.20–7.89 ppm) and pyridine protons (δ 8.64–9.15 ppm) confirm the structure .
-
HRMS: A molecular ion peak at m/z 221.23 ([M+H]⁺) validates the molecular formula .
Biological Activities
Antifungal Activity
5-(Thiophen-3-yl)nicotinic acid derivatives exhibit potent fungicidal properties. For instance, structurally related compounds like N-(thiophen-2-yl)nicotinamide demonstrate EC₅₀ values as low as 1.96 mg/L against Pseudoperonospora cubensis, outperforming commercial fungicides like flumorph (EC₅₀ = 7.55 mg/L) . While direct data on 5-(thiophen-3-yl)nicotinic acid is limited, its structural similarity suggests comparable activity, warranting further investigation .
Table 2: Biological Activity of Related Compounds
Structure-Activity Relationships (SAR)
The biological efficacy of 5-(thiophen-3-yl)nicotinic acid is influenced by:
-
Thiophene Position: Substitution at the 3-position (vs. 2-position) enhances hydrophobic interactions with enzyme active sites .
-
Carboxylic Acid Group: The COOH moiety facilitates hydrogen bonding, critical for target binding .
-
Electron-Donating Substituents: Methoxy or hydroxy groups at position 2 (e.g., 2-hydroxy analogs) improve antifungal activity by 3–5 fold .
Applications and Future Directions
Agrochemical Development
The compound’s fungicidal activity positions it as a candidate for next-generation agrochemicals. Field trials of related derivatives show 80–90% efficacy against cucumber downy mildew, highlighting its potential .
Pharmaceutical Prospects
Preliminary data suggest utility in:
-
Antimicrobial Therapies: Targeting drug-resistant pathogens .
-
Neuroinflammatory Disorders: Modulation of nicotinic acetylcholine receptors (nAChRs).
Research Gaps
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume